molecular formula C25H25BN2O2 B13336563 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine

Cat. No.: B13336563
M. Wt: 396.3 g/mol
InChI Key: KOIBSECTHLYCCU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine is a complex organic compound that features a unique combination of imidazo[1,5-a]pyridine and boronic ester functionalities.

Preparation Methods

The synthesis of 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phenylboronic acid derivative is coupled with a halogenated imidazo[1,5-a]pyridine.

    Attachment of the boronic ester group:

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, hydrogenated imidazo[1,5-a]pyridines, and substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biochemical processes. The imidazo[1,5-a]pyridine core can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,5-a]pyridine include:

The uniqueness of this compound lies in its combination of the imidazo[1,5-a]pyridine core and boronic ester group, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C25H25BN2O2

Molecular Weight

396.3 g/mol

IUPAC Name

1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[1,5-a]pyridine

InChI

InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)20-15-13-19(14-16-20)23-27-22(18-10-6-5-7-11-18)21-12-8-9-17-28(21)23/h5-17H,1-4H3

InChI Key

KOIBSECTHLYCCU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=C4N3C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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